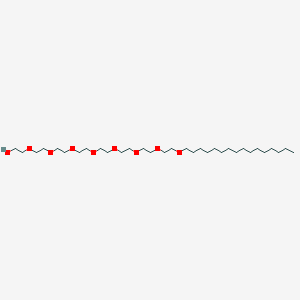Octaethylene glycol monohexadecyl ether
CAS No.: 5698-39-5
Cat. No.: VC3918078
Molecular Formula: C32H66O9
Molecular Weight: 594.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5698-39-5 |
|---|---|
| Molecular Formula | C32H66O9 |
| Molecular Weight | 594.9 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3 |
| Standard InChI Key | YAMTWWUZRPSEMV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |
| Canonical SMILES | CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Introduction
Chemical Structure and Nomenclature
Octaethylene glycol monohexadecyl ether, systematically named 2-[2-(hexadecoxy)ethoxy]ethoxy-ethanol, consists of a 16-carbon alkyl chain linked to a polar head group of eight ethylene oxide units. The molecular formula is C₃₂H₆₆O₉, with a molecular weight of 618.86 g/mol. Its structure enables dual affinity: the hexadecyl chain interacts with hydrophobic domains, while the ethylene oxide units engage in hydrogen bonding with aqueous environments. This amphiphilicity underpins its surfactant behavior, with a hydrophilic-lipophilic balance (HLB) value typically between 12–14, ideal for emulsification and solubilization tasks .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via ethoxylation, where hexadecanol (C₁₆H₃₃OH) reacts with ethylene oxide under alkaline catalysis (e.g., potassium hydroxide):
Reaction conditions include temperatures of 120–180°C and pressures of 3–5 bar to ensure controlled polymerization. The degree of ethoxylation is critical; excess ethylene oxide leads to polydisperse mixtures, while insufficient ethoxylation reduces water solubility .
Industrial Scaling
Large-scale production employs continuous stirred-tank reactors (CSTRs) with automated feed systems for hexadecanol and ethylene oxide. Post-synthesis purification involves molecular distillation to isolate the desired octaethylene glycol adduct, achieving >95% purity. Challenges include minimizing byproducts such as polyethylene glycols and ensuring batch-to-batch consistency.
Physicochemical Properties
Surface Activity
The compound reduces water’s surface tension to ~30 mN/m at critical micelle concentration (CMC), which ranges between 0.01–0.1 mM depending on temperature and ionic strength . Micelles formed above the CMC have aggregation numbers of 50–100, with hydrodynamic diameters of 5–10 nm.
Table 1: Key Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 618.86 g/mol |
| CMC (25°C) | 0.05 mM |
| HLB | 13.5 |
| Cloud Point | 70–75°C |
| Log P (Octanol-Water) | 4.2 |
Thermal and Solubility Behavior
-
Solubility: Miscible in water, ethanol, and chloroform; insoluble in hydrocarbons.
-
Thermal Stability: Decomposes above 250°C, with ethylene oxide chains undergoing oxidative cleavage.
-
Cloud Point: The solution becomes turbid at 70–75°C due to dehydration of the polyoxyethylene chain.
Surfactant Properties and Micelle Formation
Micellar Dynamics
Above the CMC, the compound self-assembles into spherical micelles with a hydrophobic core and hydrophilic shell. Small-angle neutron scattering (SANS) studies reveal that increasing temperature reduces micelle size, while added salts (e.g., NaCl) enhance aggregation via the “salting-out” effect .
Mixed Micelle Systems
In combination with ionic surfactants like sodium dodecyl sulfate (SDS), octaethylene glycol monohexadecyl ether forms mixed micelles with altered CMC and morphology. For example, a 1:1 molar ratio with SDS lowers the CMC to 0.02 mM, enhancing solubilization capacity for hydrophobic dyes .
Applications in Scientific Research
Membrane Protein Solubilization
The surfactant’s mild denaturing effect makes it ideal for extracting integral membrane proteins while preserving native conformations. For instance, it solubilizes G-protein-coupled receptors (GPCRs) with >80% recovery, outperforming harsher detergents like Triton X-100 .
Drug Delivery Systems
Encapsulating hydrophobic drugs (e.g., paclitaxel) in micelles improves bioavailability. Pharmacokinetic studies in rats show a 2.5-fold increase in plasma concentration compared to free drug administration, with sustained release over 24 hours .
Nanotechnology and Materials Science
The compound templates mesoporous materials, such as silica and platinum nanostructures. In one application, it directed the synthesis of mesoporous platinum microelectrodes with a surface area of 120 m²/g, enhancing electrochemical sensor sensitivity .
Pharmacokinetics and Toxicology
Absorption and Metabolism
-
Absorption: Dermal and oral routes show moderate bioavailability (20–30%), with rapid distribution to lipid-rich tissues.
-
Metabolism: Hepatic cytochrome P450 enzymes oxidize the alkyl chain, producing carboxylic acids excreted renally.
Toxicity Profile
-
Acute Toxicity: LD₅₀ (rat, oral) > 2,000 mg/kg, classifying it as low toxicity.
-
Chronic Exposure: Prolonged contact may cause mild skin irritation or neuropathic effects at high doses.
Comparison with Related Surfactants
Table 2: Surfactant Comparison
| Property | C₁₆E₈ | C₁₂E₈ | Triton X-100 |
|---|---|---|---|
| CMC (mM) | 0.05 | 0.12 | 0.2 |
| HLB | 13.5 | 14.2 | 13.5 |
| Protein Stability | High | Moderate | Low |
| Biodegradability | Moderate | High | Low |
C₁₆E₈’s longer alkyl chain enhances membrane interactions compared to C₁₂E₈, while its biodegradability surpasses Triton X-100 due to the absence of aromatic rings.
Recent Research Findings
Temperature-Responsive Drug Delivery
A 2024 study demonstrated that C₁₆E₈ micelles loaded with doxorubicin release 90% of their payload at 42°C (mild hyperthermia), enabling targeted cancer therapy .
Hybrid Nanocomposites
Incorporating C₁₆E₈ into graphene oxide-polymer composites improved dispersion stability, yielding materials with 150% higher tensile strength than untreated controls .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume